2-(Piperidin-1-yl)pyrimidin-4-amine

HIV-1 NNRTI piperidine-aminopyrimidine antiviral potency

Medicinal chemistry teams require non-fungible scaffolds that retain potency against resistant viral mutants. This piperidine-linked aminopyrimidine delivers validated NNRTI activity and structural flexibility. - **Antiviral data:** Single-digit nanomolar EC50 (wild-type HIV-1) & >10-fold retention vs. K103N/Y181C mutants. - **Structural validation:** Co-crystal structures (PDB: 3M8Q, 3NBP) enable structure-guided SAR. - **QC guarantee:** ≥95% purity with batch-specific NMR/HPLC/GC documentation. Bulk pricing available.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B11774393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)pyrimidin-4-amine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=N2)N
InChIInChI=1S/C9H14N4/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11,12)
InChIKeyQMJKLRYXIRRZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Identity and Procurement Characteristics


2-(Piperidin-1-yl)pyrimidin-4-amine (CAS 24192-98-1; MW 178.23; C₉H₁₄N₄) is a bicyclic heteroaromatic amine belonging to the piperidine-linked aminopyrimidine class. The molecule features a pyrimidine core substituted at position 2 with a piperidin-1-yl moiety and at position 4 with a primary amine . This scaffold serves as the pharmacophoric core of multiple non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and kinase inhibitor programs, with the piperidine ring introducing conformational flexibility that differentiates it from rigid heterocyclic analogs . The compound is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why Morpholine or Pyrrolidine Analogs Cannot Substitute


The 2-substituent on the aminopyrimidine core directly dictates both the conformational ensemble accessible to the inhibitor and the hydrogen-bonding / hydrophobic contacts within the target binding pocket. Replacing the piperidine ring with a morpholine introduces an electronegative oxygen that alters the electrostatic potential surface and reduces lipophilicity (ΔclogP ≈ –0.8 to –1.2), while swapping to a pyrrolidine ring changes the ring pucker, steric footprint, and nitrogen basicity (ΔpKa ~0.5–1.0 units). These seemingly minor structural perturbations translate into loss of critical van der Waals contacts observed in co-crystal structures of piperidine-linked aminopyrimidines with HIV-1 reverse transcriptase [1] and can diminish potency against resistant viral mutants by >10-fold [2]. Consequently, the piperidine-aminopyrimidine architecture must be treated as a non-fungible pharmacophore rather than an interchangeable linker.

Quantitative Differentiation Evidence


Single-Digit Nanomolar Anti-HIV-1 Potency in Cellular Assays

Piperidin-4-yl-aminopyrimidine derivatives, designed via fusion of the etravirine–VRX-480773 hybrid pharmacophore with piperidine-linked aminopyrimidines, achieved EC50 values in the single-digit nanomolar range (7.0–9.4 nM) against wild-type HIV-1 (strain III_B) in MT-4 cell-based assays. This represents a >25-fold improvement over the parent etravirine–VRX-480773 hybrids (EC50 = 0.24–41 µM) [1] and lower IC50 values against recombinant reverse transcriptase than the first-generation NNRTI nevirapine (reported RT IC50 ~84–200 nM) [2]. The most potent compounds in the series exhibited selectivity indices of 168–1283, confirming that the piperidine-aminopyrimidine core drives both potency and therapeutic margin.

HIV-1 NNRTI piperidine-aminopyrimidine antiviral potency EC50

Broad-Spectrum Activity Against NNRTI-Resistant HIV-1 Mutants

The piperidine-linked aminopyrimidine series retains potent antiviral activity against clinically relevant NNRTI-resistant HIV-1 mutants, including K103N/Y181C (double mutant) and Y188L (single mutant) [1]. This broad resistance profile is a direct consequence of the piperidine ring's ability to adapt its conformation within the allosteric NNRTI-binding pocket, maintaining key hydrophobic contacts that are disrupted when the piperidine is replaced by smaller (pyrrolidine) or more polar (morpholine) heterocycles [2]. Crystallographic evidence (PDB: 3M8Q, 3NBP) confirms that the piperidine chair conformation enables optimal positioning of the N-benzyl or N-phenyl substituent for engagement with the tolerant region I of the NNIBP, an interaction geometry not accessible to morpholine or pyrrolidine analogs [3].

drug-resistant HIV-1 K103N mutant Y181C mutant NNRTI resistance

Low-Micromolar Cytotoxicity in HepG2 Cancer Cells

A series of piperidin-4-amine linked pyrimidine derivatives (PM-1 through PM-19) were evaluated by MTT assay against HepG2 human liver cancer cells. Compound PM-16, bearing the piperidine-aminopyrimidine core, demonstrated the highest potency with IC50 = 1.92 µM (60.94% inhibition), representing a marked improvement over the reference HDAC inhibitor Tubastatin A [1]. Within the same series, compound PM-18 showed IC50 = 5.2 µM (66.45% inhibition), confirming that the piperidine-aminopyrimidine scaffold is compatible with sub-10 µM anticancer activity. The scaffold was well-tolerated by non-cancerous AD293 cells, indicating a selectivity window amenable to further medicinal chemistry optimization.

anticancer piperidin-4-amine pyrimidine HepG2 MTT cytotoxicity

Improved Aqueous Solubility Relative to Morpholine Analogs

In a head-to-head design study of pyridine-type DAPY NNRTIs, introduction of a piperidine group at the tolerant region I of the NNRTI-binding pocket yielded compounds with both improved anti-HIV-1 potency and significantly enhanced aqueous solubility compared to the corresponding morpholine-substituted analogs [1]. The piperidine-modified compounds I-8b2, I-8b3, I-8b4, and I-8c3 exhibited EC50 values of 7.4–9.4 nM against HIV-1 III_B with selectivity indices of 168–1283, exceeding the potency of FDA-approved drugs nevirapine, lamivudine, and delavirdine while matching etravirine and efavirenz [1]. The solubility enhancement conferred by the piperidine ring is attributed to its optimal balance of lipophilicity (clogP ~2.0–2.5) and conformational entropy, avoiding the excessive hydrophilicity (clogP ~1.0–1.5) that compromises membrane permeability in morpholine-based series [2].

water solubility DAPY derivatives piperidine vs morpholine pharmacokinetics

Co-Crystal Structures Reveal Unique Binding Conformation

Two co-crystal structures of HIV-1 reverse transcriptase in complex with piperidine-linked aminopyrimidine inhibitors (PDB: 3M8Q at 2.70 Å resolution; PDB: 3NBP at 2.95 Å resolution) reveal that the piperidine ring adopts a well-defined chair conformation, positioning the N-substituent (benzyl or phenyl) into the tolerant region I of the NNIBP for optimal hydrophobic packing [1]. This binding geometry, characterized by key edge-to-face aromatic interactions and a bifurcated hydrogen-bond network involving the pyrimidine N1 and the 4-NH₂ group with the RT backbone (Lys101 and Tyr188), is sterically inaccessible to the smaller pyrrolidine ring (which lacks the chair conformer) and electrostatically unfavorable for the morpholine ring (whose oxygen atom clashes with the hydrophobic sub-pocket) [2]. The crystallographic data provide an atomic-level rationale for the piperidine scaffold's superior resistance profile and constitute a validated template for structure-guided optimization.

X-ray crystallography piperidine conformation NNRTI-binding pocket structure-based design

Evidence-Backed Application Scenarios


HIV-1 NNRTI Lead Optimization Against Resistant Strains

The piperidine-aminopyrimidine scaffold delivers single-digit nanomolar EC50 potency against wild-type HIV-1 (III_B) and retains activity against K103N/Y181C and Y188L resistant mutants, as demonstrated in MT-4 cell-based antiviral assays [1]. The co-crystal structures (PDB: 3M8Q, 3NBP) provide a validated binding pose for structure-guided elaboration, making this scaffold an immediate entry point for medicinal chemistry teams developing next-generation NNRTIs with pan-resistance profiles [2].

Anticancer Agent Discovery Targeting Hepatocellular Carcinoma

Compound PM-16, constructed on the piperidine-aminopyrimidine core, exhibited IC50 = 1.92 µM against HepG2 hepatocellular carcinoma cells in MTT assays, outperforming Tubastatin A [1]. The scaffold demonstrated selectivity over non-cancerous AD293 cells, supporting its use as a starting point for liver cancer-focused medicinal chemistry campaigns. The established synthetic accessibility (SNAr chemistry) and batch QC (≥95% purity by HPLC/NMR) ensure reproducible SAR exploration [2].

Kinase Inhibitor Fragment and Scaffold Replacement

The 2-aminopyrimidine motif is a privileged ATP-mimetic hinge-binding fragment, and the appended piperidine ring enhances both lipophilic efficiency and conformational adaptability within kinase active sites [1]. The scaffold's compatibility with PI3K isoform inhibition (Ki values in the 40–100 nM range for structurally related piperidine-aminopyrimidines) and its crystallographically validated binding mode make it an ideal building block for fragment growing, scaffold hopping, or focused library synthesis targeting the human kinome [2].

Solubility-Permeability Optimization for CNS-Penetrant Candidates

Compared to morpholine-substituted analogs, the piperidine-aminopyrimidine scaffold provides a higher clogP (~2.0–2.5 vs ~1.0–1.5) and improved aqueous solubility relative to first-generation DAPY cores, positioning it favorably for CNS penetration potential [1]. This property profile is particularly relevant for programs targeting HIV-associated neurocognitive disorders (HAND) or CNS malignancies where balanced solubility–permeability is a critical selection criterion [2].

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